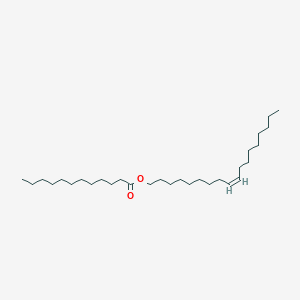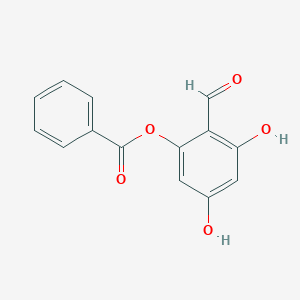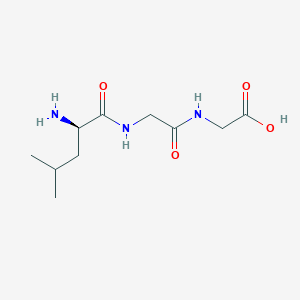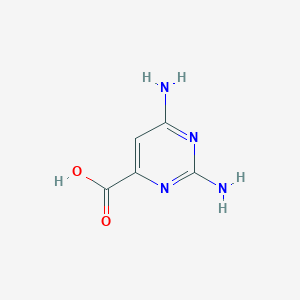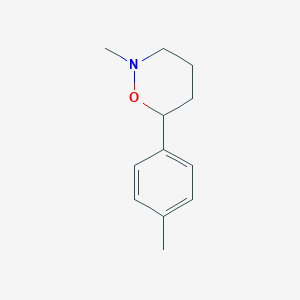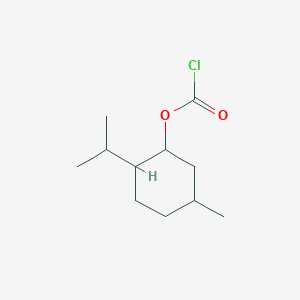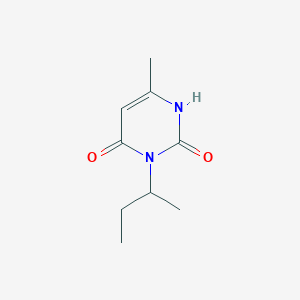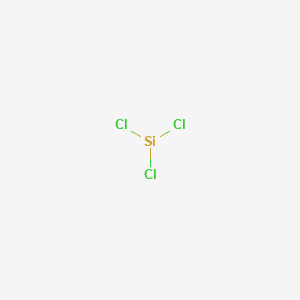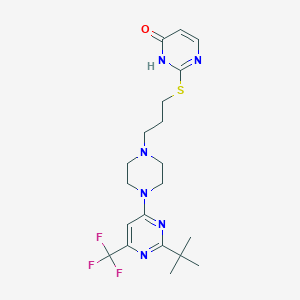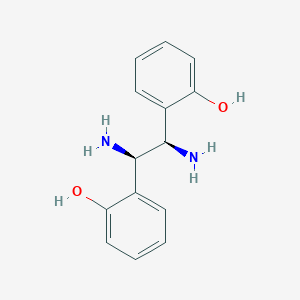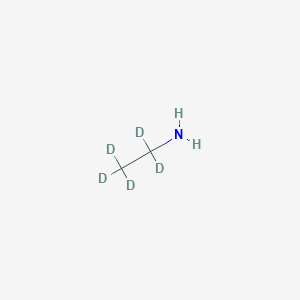
Tin, isotope of mass 126
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin (Sn) is a chemical element with the atomic number 50 and is a member of the carbon group. Tin has ten stable isotopes with the most abundant being tin-120, tin-118, and tin-116. Tin-126 is an isotope of tin that has a half-life of 230,000 years. This isotope is of interest to scientists because of its potential use in scientific research.
Mécanisme D'action
Tin-126 does not have any known mechanism of action as it is an isotope of tin that is not used in any biological processes.
Effets Biochimiques Et Physiologiques
Tin-126 does not have any known biochemical or physiological effects as it is not used in any biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tin-126 in lab experiments is its long half-life, which allows for extended periods of observation and experimentation. However, one limitation is the difficulty in obtaining large quantities of tin-126 as it is a rare isotope.
Orientations Futures
There are several future directions for the use of tin-126 in scientific research. One area of interest is in the study of the properties of nuclear matter and the behavior of matter in extreme conditions. Another area of interest is in the development of new technologies for the production and purification of tin-126. Additionally, there is potential for the use of tin-126 in medical imaging and cancer treatment research.
Conclusion:
Tin-126 is an isotope of tin that has several scientific research applications, particularly in the field of nuclear physics. While it does not have any known biochemical or physiological effects, its long half-life and neutron-rich properties make it a valuable tool for studying the properties of nuclear matter. Further research is needed to fully understand the potential uses of tin-126 in scientific research.
Méthodes De Synthèse
Tin-126 can be produced through the irradiation of natural tellurium (Te) with neutrons. The tellurium-126 isotope will absorb a neutron and undergo beta decay to form tin-126.
Applications De Recherche Scientifique
Tin-126 has several scientific research applications. One of the most important is in the field of nuclear physics. Tin-126 is a neutron-rich isotope that can be used to study the properties of nuclear matter, such as its density and compressibility. This is important in understanding the behavior of matter in extreme conditions, such as in neutron stars.
Propriétés
Numéro CAS |
15832-50-5 |
|---|---|
Nom du produit |
Tin, isotope of mass 126 |
Formule moléculaire |
Sn |
Poids moléculaire |
125.9077 g/mol |
Nom IUPAC |
tin-126 |
InChI |
InChI=1S/Sn/i1+7 |
Clé InChI |
ATJFFYVFTNAWJD-RKEGKUSMSA-N |
SMILES isomérique |
[126Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
Synonymes |
Tin-126 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



